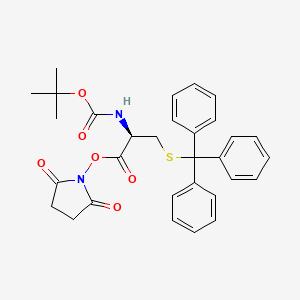

Boc-cys(trt)-osu

Description

Significance of Cysteine Derivatives in Advanced Peptide Chemistry

Cysteine, with its unique thiol side chain, plays a pivotal role in the structure and function of many peptides and proteins. rsc.orgmdpi.com The thiol group is highly nucleophilic and susceptible to oxidation, which allows for the formation of disulfide bridges, crucial for stabilizing the tertiary structure of proteins. rsc.orgbachem.com This reactivity also makes cysteine a target for various post-translational modifications and a key residue in the active sites of certain enzymes. rsc.orgbachem.com

In synthetic peptide chemistry, the strategic incorporation of cysteine residues allows for the creation of cyclic peptides, the formation of specific disulfide bonds, and the attachment of labels or other molecules through bioconjugation. rsc.orgnih.gov The high reactivity of the thiol group necessitates the use of protecting groups during synthesis to prevent unwanted side reactions such as alkylation or oxidation. rsc.orgresearchgate.net

Overview of Activated Esters in Amide Bond Formation Mechanisms

The formation of an amide bond, the fundamental linkage in peptides, requires the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. rsc.org Activated esters, such as N-hydroxysuccinimide (NHS or OSu) esters, are widely employed for this purpose in peptide synthesis. bachem.com

The mechanism involves the reaction of a carboxyl group with a coupling reagent to form a highly reactive intermediate, which then reacts with the amine component to form the stable amide bond. commonorganicchemistry.com The OSu group is an excellent leaving group, facilitating the reaction under mild conditions and often with high yields. bachem.comuclan.ac.uk The use of pre-formed and stable activated esters like Boc-Cys(Trt)-OSu simplifies the coupling process and can minimize side reactions, including racemization. bachem.com

Contextualizing this compound within Orthogonal Protecting Group Strategies

Modern peptide synthesis, especially for complex molecules, heavily relies on the concept of orthogonal protection. fiveable.mejocpr.com This strategy involves the use of multiple protecting groups in a single molecule that can be removed under different, specific conditions without affecting the others. fiveable.meiris-biotech.de This allows for the selective deprotection and modification of different functional groups within the peptide chain.

This compound fits perfectly within this strategy. The Boc (tert-butoxycarbonyl) group protecting the α-amino group is acid-labile and is typically removed with acids like trifluoroacetic acid (TFA). biosynth.com The Trt (trityl) group protecting the cysteine thiol is also acid-labile but can be cleaved under milder acidic conditions than the Boc group, or by using specific scavengers, offering a degree of orthogonality. researchgate.netresearchgate.net This differential lability is crucial for complex syntheses where sequential deprotection is required. For instance, the Boc group can be removed to allow for chain elongation, while the Trt group remains to protect the thiol until a specific modification or disulfide bond formation is desired. biosynth.com The OSu ester provides the necessary reactivity for coupling, completing the trifunctional utility of this reagent.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O6S/c1-30(2,3)38-29(37)32-25(28(36)39-33-26(34)19-20-27(33)35)21-40-31(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25H,19-21H2,1-3H3,(H,32,37)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXAKJALBJDZTP-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)ON4C(=O)CCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)ON4C(=O)CCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401118115 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401118115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75179-29-2 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75179-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401118115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Peptide Coupling with Boc Cys Trt Osu

Detailed Activation Pathways of the Carboxyl Moiety

The utility of Boc-Cys(Trt)-OSu in peptide synthesis stems from its nature as an "active ester". The carboxyl group of the parent amino acid, N-Boc-S-Trityl-L-cysteine, is activated by conversion to an N-hydroxysuccinimide ester. This transformation is typically achieved by reacting the protected amino acid with N-hydroxysuccinimide (NHS) in the presence of a coupling reagent, most commonly a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). bachem.comnih.gov

The general mechanism for this activation involves the following steps:

The carbodiimide reacts with the carboxylic acid of Boc-Cys(Trt)-OH to form a highly reactive O-acylisourea intermediate.

This intermediate is susceptible to nucleophilic attack. In the presence of NHS, the hydroxylamine (B1172632) oxygen of NHS attacks the carbonyl carbon of the O-acylisourea.

This attack leads to the formation of the desired This compound active ester and the corresponding urea (B33335) byproduct (e.g., dicyclohexylurea if DCC is used). mdpi.com

The resulting OSu ester is sufficiently stable to be isolated, purified, and stored, yet reactive enough to undergo efficient aminolysis with the free amino group of a growing peptide chain under mild conditions. wiley-vch.de This pre-activation strategy circumvents the need for in-situ activation during the critical peptide bond formation step, which can offer advantages in terms of reaction control and minimization of side reactions.

Acylation Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for the acylation reaction involving This compound are not extensively documented in publicly available literature, the general principles of N-hydroxysuccinimide ester aminolysis are well-established and provide a framework for understanding its reactivity.

The coupling reaction is an aminolysis process where the nucleophilic amino group of a peptide or amino acid ester attacks the electrophilic carbonyl carbon of the OSu ester. This proceeds through a tetrahedral intermediate, which then collapses to form the stable amide bond and release N-hydroxysuccinimide as a byproduct. mst.edu

Kinetic studies on other NHS esters reveal that the rate of aminolysis is significantly influenced by several factors:

Basicity of the Amine: The reaction rate generally increases with the basicity of the attacking amine. mst.edu

Steric Hindrance: Sterically hindered amines react more slowly, which supports the formation of a crowded tetrahedral intermediate. mst.edu

Solvent: The reaction can be performed in a variety of organic solvents, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). While NHS esters are compatible with aqueous systems, the rate of hydrolysis becomes a competing factor. nih.govnih.gov

pH: In aqueous media, the rate of hydrolysis of the NHS ester increases with pH. The half-life of hydrolysis for typical NHS esters can be several hours at neutral pH but drops to minutes at a pH of 8.6. mst.edu

Role of the N-Hydroxysuccinimide (OSu) Ester in Reactivity and Coupling Efficiency

The OSu or NHS ester is a well-established "active ester" that enhances the reactivity of the carboxyl group, facilitating efficient peptide bond formation. nih.gov The electron-withdrawing nature of the succinimidyl group makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of the incoming amino acid residue.

Key advantages conferred by the OSu ester in This compound include:

Enhanced Reactivity: Compared to an unactivated carboxylic acid, the OSu ester significantly accelerates the rate of acylation, allowing for rapid and efficient coupling under mild conditions. lookchem.com

Good Leaving Group: N-hydroxysuccinimide is a good leaving group, which facilitates the collapse of the tetrahedral intermediate to form the desired peptide bond. mst.edu

Stability and Handling: NHS esters are crystalline, stable compounds that can be prepared, purified, and stored, making them convenient reagents in peptide synthesis. nih.govlookchem.com This contrasts with more reactive intermediates like acid chlorides or symmetric anhydrides, which are typically generated in situ.

Reduced Side Reactions: The use of a pre-activated OSu ester can minimize side reactions that might occur with some in-situ coupling reagents, particularly when dealing with sensitive amino acids. wiley-vch.de

Compatibility: OSu esters are compatible with a wide range of protecting groups and reaction conditions, including those involving aqueous buffers, although hydrolysis becomes a competing reaction. nih.govnih.gov

Stereochemical Control and Racemization Studies in Reactions Involving this compound

A critical challenge in peptide synthesis is the preservation of the stereochemical integrity of the chiral α-carbon of the amino acids. Racemization, or epimerization, can lead to the formation of diastereomeric peptides that are difficult to separate and can have altered biological activity. mdpi.com Cysteine derivatives are known to be particularly susceptible to racemization during carboxyl group activation and coupling. peptide.comthieme-connect.de

Elucidation of Racemization Mechanisms

Two primary mechanisms are responsible for racemization during peptide coupling:

Direct Enolization (or α-Abstraction): A base present in the reaction mixture can directly abstract the α-proton of the activated amino acid. This forms a planar enolate intermediate, which can be re-protonated from either face, leading to a loss of stereochemical purity. bachem.commdpi.com This pathway is significant for cysteine derivatives, where the presence of the sulfur atom can further acidify the α-proton. thieme-connect.de

Oxazolone (B7731731) Formation: The activated carboxyl group can be attacked intramolecularly by the oxygen of the urethane (B1682113) (Boc) protecting group's carbonyl, forming a 5(4H)-oxazolone intermediate. The oxazolone has a highly acidic proton at the C4 position, which is readily abstracted by base to form a symmetric, achiral aromatic oxazole. Subsequent attack by the incoming amine nucleophile on this intermediate can occur from either side, resulting in a racemic product. bachem.commdpi.com Urethane-based protecting groups like Boc generally suppress racemization via this pathway compared to acyl-type protecting groups. bachem.com

For Cys(Trt) derivatives, studies have shown that racemization is a significant issue, particularly with base-mediated coupling methods. The bulky Trt group, while excellent for thiol protection, does not prevent the α-proton from being abstracted. peptide.com

Methodologies for Minimizing Epimerization during Amide Bond Formation

Several strategies have been developed to minimize the risk of racemization when coupling cysteine residues, which are applicable to reactions involving This compound or its parent acid.

Choice of Coupling Reagents and Additives: The use of carbodiimide reagents like DIC in combination with racemization-suppressing additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is a highly effective method. bachem.comnih.gov These additives react with the initial O-acylisourea to form an active ester that is less prone to racemization. For Fmoc-Cys(Trt)-OH, the combination of DIC/HOBt is considered one of the best methods to minimize racemization. bachem.com

Control of Base: The type and amount of base used are critical. Strong, sterically hindered bases are often employed. However, for racemization-prone residues like cysteine, using weaker bases such as N-methylmorpholine (NMM) or the even less nucleophilic 2,4,6-collidine can significantly reduce epimerization compared to diisopropylethylamine (DIPEA). researchgate.net In some cases, base-free coupling conditions are optimal. bachem.com

Alternative S-Protecting Groups: Research has shown that the nature of the S-protecting group influences the rate of racemization. While Trt is standard, other protecting groups have been evaluated. For instance, studies on Fmoc-protected cysteine have shown that groups like 4-methoxytrityl (Mmt) and tetrahydropyranyl (Thp) can lead to lower levels of epimerization compared to Trt under certain conditions. nih.govcsic.es

Table 1: Racemization of Fmoc-Cys(PG)-OH Derivatives Under Different Coupling Conditions This table presents data from studies on Fmoc-protected cysteine, which provides valuable insights applicable to the stereochemical control of Boc-protected cysteine derivatives.

Data compiled from studies on Fmoc-protected cysteine derivatives, providing a comparative basis for understanding racemization tendencies. nih.govnih.govresearchgate.net

Resin Choice for SPPS: When synthesizing peptides with a C-terminal cysteine on a solid support, the choice of resin is crucial. Using trityl-type resins, such as 2-chlorotrityl chloride resin, can significantly suppress epimerization during chain elongation compared to Wang-type resins. researchgate.netnih.gov

By carefully selecting the coupling methodology and reaction conditions, the inherent risk of racemization associated with cysteine derivatives like This compound can be effectively managed, ensuring the synthesis of high-purity peptides.

Protecting Group Chemistry Associated with Boc Cys Trt Osu

Nα-tert-Butoxycarbonyl (Boc) Protection: Research Perspectives

The Boc group is a widely employed acid-labile protecting group for the α-amino function of amino acids. rsc.orgresearchgate.net Its introduction prevents unwanted polymerization and side reactions during peptide coupling steps. nih.govsbsgenetech.com The Boc/benzyl (B1604629) (Bn) strategy was one of the earliest developed for solid-phase peptide synthesis (SPPS). iris-biotech.de

Strategies for Introduction of the Boc Group in Cysteine Derivatives

The introduction of the Boc group onto an amino acid, including cysteine, is a fundamental step in preparing it for peptide synthesis. The most common and effective reagent for this transformation is di-tert-butyl dicarbonate (B1257347), also known as Boc anhydride (B1165640) ((Boc)₂O). wiley-vch.de This reagent reacts with the amino group under basic conditions to form the corresponding N-Boc-amino acid. Another reagent that has been utilized is 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON). wiley-vch.de For large-scale preparations, tert-butoxycarbonyl chloride (BocCl) can be generated in situ from tert-butyl alcohol, phosgene, and pyridine (B92270) at low temperatures to introduce the Boc group in high yield. researchgate.net

The choice of reaction conditions is crucial to ensure high yields and prevent side reactions. The following table summarizes common methods for the introduction of the Boc group.

| Reagent | Base | Solvent | Typical Conditions | Reference(s) |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP) | Dioxane/Water, Acetonitrile (B52724) | Room temperature | biosynth.com |

| 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Triethylamine (Et₃N) | Aqueous Dioxane | Room temperature | wiley-vch.de |

| tert-Butoxycarbonyl chloride (BocCl) (in situ) | Pyridine | Not applicable | -74 °C | researchgate.net |

Acid-Labile Removal of the Boc Group: Optimized Conditions and Cleavage Efficiency

A key feature of the Boc group is its susceptibility to removal under acidic conditions, a process known as acidolysis. rsc.org This allows for the selective deprotection of the N-terminus, enabling the subsequent coupling of the next amino acid in the peptide sequence. Trifluoroacetic acid (TFA) is the most common reagent used for Boc removal. google.com

Research has focused on optimizing the conditions for Boc cleavage to maximize efficiency and minimize side reactions. While neat TFA can be used, it is often employed as a solution in a solvent like dichloromethane (B109758) (DCM). google.com For instance, a 30-minute treatment with 55% (v/v) TFA in DCM has been shown to lead to higher yields and cleaner peptide products compared to a shorter, 5-minute treatment with 100% TFA. google.com The concentration of TFA can be varied, with typical protocols using 25-50% TFA in DCM. ug.edu.pl

| Reagent | Concentration | Duration | Notes | Reference(s) |

| Trifluoroacetic acid (TFA) | 100% | 2-5 minutes | In situ activation method for Boc SPPS. | google.com |

| Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 55% (v/v) | 30 minutes | Reported to give higher yield and cleaner peptide. | google.com |

| Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 25-50% | Varies | Common conditions for Boc removal. | ug.edu.pl |

Orthogonality with Other Protecting Groups in Boc/Benzyl (Bn) Synthesis Protocols

The concept of orthogonality in protecting group strategy is paramount in complex peptide synthesis. nih.goviris-biotech.de It dictates that each class of protecting group can be removed under specific conditions without affecting the others. iris-biotech.de In the context of Boc/benzyl (Bn) synthesis, the Nα-Boc group is considered quasi-orthogonal to the benzyl-based side-chain protecting groups. biosynth.com

Both Boc and benzyl groups are cleaved by acid, but their lability to different acid strengths allows for their selective removal. biosynth.com The Boc group is readily cleaved by moderate concentrations of TFA, while benzyl-based protecting groups, such as those used for the side chains of aspartic acid, glutamic acid, and serine, require stronger acidic conditions, typically treatment with liquid hydrogen fluoride (B91410) (HF), for their removal. iris-biotech.deiris-biotech.de The S-trityl group on the cysteine side chain, however, is also acid-labile and is often removed concurrently with the Boc group or under milder acidic conditions than those required for benzyl groups. sigmaaldrich.compeptide.com This compatibility is a key feature of the Boc-Cys(Trt)-OSu reagent.

S-Trityl (Trt) Side-Chain Protection of Cysteine Thiol: Advanced Considerations

The thiol group of cysteine is highly reactive and nucleophilic, making its protection essential during peptide synthesis to prevent a host of undesirable side reactions. researchgate.netbachem.com The trityl (Trt) group is a bulky and highly effective acid-labile protecting group for the cysteine thiol. sigmaaldrich.comontosight.ai

Rationale for Thiol Protection in Complex Peptide Synthesis Sequences

The primary reason for protecting the cysteine thiol is to prevent its oxidation, which can lead to the formation of unwanted disulfide bonds, either intramolecularly or intermolecularly. bachem.comontosight.ai Such uncontrolled disulfide bridge formation can result in incorrect peptide folding and the generation of a heterogeneous mixture of products. ontosight.ai Furthermore, the nucleophilic nature of the free thiol can lead to side reactions such as acylation or alkylation during the coupling steps of peptide synthesis. researchgate.net

By protecting the thiol group with the Trt group, chemists can ensure the specific and intended incorporation of the cysteine residue into the peptide chain. ontosight.ai The protection is maintained throughout the synthesis and can be removed at a desired stage, allowing for controlled disulfide bond formation if required for the final peptide structure. bachem.com

Selective Deprotection Methodologies for the Trt Group (e.g., Acidolysis, Oxidative Cleavage)

The removal of the S-Trt group is most commonly achieved through acidolysis, often concurrently with the cleavage of the peptide from the resin in SPPS. sigmaaldrich.com The Trt group is highly sensitive to acid, and its cleavage generates a stable trityl cation. sigmaaldrich.com To prevent this cation from reattaching to the deprotected thiol or reacting with other nucleophilic residues in the peptide (such as tryptophan), scavengers are essential. sigmaaldrich.comresearchgate.net Trialkylsilanes, such as triethylsilane (TES) or triisopropylsilane (B1312306) (TIS), are highly effective scavengers that reduce the trityl cation to the inert triphenylmethane. bachem.comresearchgate.net

The lability of the Trt group can be modulated. For instance, while Cys(Trt) is stable to 1% TFA in DCM, the Trt group on a serine side chain can be removed under these conditions, highlighting the influence of the amino acid context. researchgate.net For complete deprotection of Cys(Trt), cleavage cocktails containing a high concentration of TFA along with scavengers are typically employed. sigmaaldrich.com A common cocktail is TFA/H₂O/TES/EDT (90:5:2.5:2.5). researchgate.net

Beyond acidolysis, other methods for Trt deprotection have been explored. Oxidative cleavage using iodine in methanol (B129727) has been reported. wiley-vch.de More recently, milder conditions for Trt removal have been developed, including treatment with CuSO₄ and cysteamine (B1669678) in aqueous buffered conditions. researchgate.net

| Deprotection Method | Reagents | Conditions | Notes | Reference(s) |

| Acidolysis | TFA/H₂O/TES/EDT | 90:5:2.5:2.5, 2 hours, Room Temperature | Standard cleavage and deprotection cocktail. | researchgate.net |

| Mild Acidolysis | 10% TFA in DCM with TES | 30 minutes, Room Temperature | For selective removal in some contexts. | researchgate.net |

| Oxidative Cleavage | Iodine in Methanol | Not specified | Alternative to acidolysis. | wiley-vch.de |

| Metal-mediated Cleavage | CuSO₄ and Cysteamine | Aqueous buffered conditions | Milder deprotection conditions. | researchgate.net |

Integrated Analysis of Protecting Group Orthogonality and Stability under Varying Reaction Conditions

The successful application of this compound hinges on the differential stability of the Boc, Trt, and OSu groups under the various conditions encountered during peptide synthesis.

Boc (tert-butoxycarbonyl) group: This group protects the α-amino function and is characterized by its stability to basic and nucleophilic conditions, as well as catalytic hydrogenation. tcichemicals.com It is, however, readily cleaved by moderate acids like TFA. tcichemicals.comuwec.edu This selective lability is the cornerstone of the Boc/Bn strategy. peptide.com

Trt (trityl) group: Protecting the cysteine thiol, the Trt group is stable to basic conditions, reducing agents, and oxidizing agents. tcichemicals.com Its primary lability is to acid. tcichemicals.comlibretexts.org The cleavage of the Trt group is highly dependent on the acid strength. While strong acids like HF or TFA readily remove it, it can also be cleaved under milder acidic conditions. sigmaaldrich.comresearchgate.net The bulky nature of the Trt group also offers steric protection. tcichemicals.com

OSu (N-hydroxysuccinimide ester) group: This is not a protecting group in the traditional sense but an activating group for the carboxyl function. It facilitates the formation of the peptide bond by reacting with the free amino group of the growing peptide chain. It is highly susceptible to nucleophilic attack by the amino group and is also prone to hydrolysis, especially under basic conditions.

The orthogonality of these groups is critical. In a typical coupling reaction using this compound, the OSu ester is consumed to form the new peptide bond. The Boc and Trt groups must remain stable during this step. Following the coupling, the Boc group is removed with TFA to allow for the next coupling reaction, while the Trt group must remain on the cysteine side chain. The Trt group's stability to the repetitive TFA treatments is a key consideration, especially in the context of a Boc-based synthesis strategy. bachem.com In an Fmoc-based strategy, the Trt group is stable to the basic deprotection steps, showcasing clear orthogonality. biosynth.com

The final cleavage and deprotection step, usually with a strong acid cocktail (e.g., TFA with scavengers), is designed to remove the Trt group along with other acid-labile side-chain protecting groups and cleave the peptide from the resin. sigmaaldrich.comacs.org Scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) are crucial during this step to trap the reactive trityl cations generated, preventing side reactions such as the re-alkylation of the deprotected cysteine thiol. sigmaaldrich.combachem.com

| Protecting Group | Stable To | Labile To | Primary Function |

|---|---|---|---|

| Boc | Base, Nucleophiles, Catalytic Hydrogenation tcichemicals.com | Moderate to Strong Acid (e.g., TFA) tcichemicals.comuwec.edu | α-Amino Protection |

| Trt | Base, Oxidizing/Reducing Agents tcichemicals.com | Acid (variable lability based on acid strength) sigmaaldrich.comtcichemicals.com | Cysteine Thiol Protection |

| OSu | - | Nucleophiles (e.g., amines), Hydrolysis (especially basic) | Carboxyl Group Activation |

Advanced Methodologies for Peptide Synthesis Utilizing Boc Cys Trt Osu

Applications in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, a peptide is assembled sequentially while anchored to an insoluble polymer support. The Boc/Bzl (benzyl) protection strategy is a classic approach where Boc-Cys(Trt)-OSu finds significant utility. peptide.combiosynth.com

The initial step in SPPS is anchoring the first amino acid to the solid support. When this residue is a cysteine, preventing racemization during this loading step is critical. 2-Chlorotrityl chloride (2-CTC) resin is highly recommended for loading the first amino acid, particularly for residues prone to epimerization like cysteine. csic.esmesalabs.com The loading process typically involves reacting Fmoc-Cys(Trt)-OH (as the Boc-protected version is less common for initial loading due to the harsh conditions needed for subsequent cleavage from some resins) with the 2-CTC resin in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (DCM). The extreme acid lability of the 2-CTC linker allows the finished peptide to be cleaved under mild acidic conditions that preserve the trityl group if desired, or it can be subjected to stronger acids for simultaneous cleavage and deprotection. csic.essigmaaldrich.com

Once the first amino acid is loaded, the peptide chain is elongated through repetitive cycles of N-α-deprotection and coupling. This compound is particularly useful for the coupling step due to its activated OSu ester, which eliminates the need for in-situ activation reagents. bachem.com A typical elongation cycle in Boc-SPPS involves two main steps:

Deprotection: The N-α-Boc group of the resin-bound peptide is removed by treatment with an acid, commonly a solution of 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). peptide.com

Neutralization and Coupling: After washing away the excess acid, the resulting TFA salt of the N-terminal amine is neutralized, often with a solution of DIPEA in DCM or through an in situ neutralization protocol. peptide.com The next amino acid, in this case, this compound, is then added in a suitable solvent like N,N-Dimethylformamide (DMF) or DCM to couple with the newly freed amine, forming the next peptide bond. bachem.comrsc.org

This cycle is repeated for each subsequent amino acid in the sequence.

| Step | Reagent/Solvent | Purpose | Typical Duration |

| 1. Deprotection | 25-50% TFA in DCM | Removal of the N-terminal Boc protecting group. peptide.com | 15-30 min |

| 2. Wash | DCM, Isopropanol, DMF | Removal of excess TFA and byproducts. | 3-5 cycles |

| 3. Neutralization | 5-10% DIPEA in DCM/DMF | Conversion of the N-terminal amine salt to the free amine. peptide.com | 5-10 min |

| 4. Wash | DCM, DMF | Removal of excess base. | 3-5 cycles |

| 5. Coupling | This compound in DMF | Formation of a new peptide bond. bachem.com | 1-2 hours |

| 6. Wash | DMF, DCM | Removal of excess reagents and byproducts. | 3-5 cycles |

| This interactive table outlines a representative cycle for incorporating this compound in Boc-strategy solid-phase peptide synthesis. |

The final stage of SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. In the context of a peptide synthesized using this compound, this involves cleaving the S-trityl group. The trityl group is acid-labile and is typically removed during the final cleavage with strong acid cocktails. sigmaaldrich.com

A common and highly effective reagent for this final step is anhydrous Hydrogen Fluoride (B91410) (HF). mdpi.com However, due to its toxicity and the need for specialized equipment, TFA-based cocktails are more frequently used. The highly reactive trityl cation (Trt+) generated during acidic cleavage can re-attach to the cysteine thiol or cause alkylation of other sensitive residues like tryptophan and methionine. sigmaaldrich.comsigmaaldrich.com To prevent these side reactions, nucleophilic scavengers are essential components of the cleavage cocktail.

| Cleavage Cocktail (Reagent) | Composition (v/v) | Target Protecting Groups & Purpose |

| Reagent K | TFA / Phenol / Water / Thioanisole (B89551) / Ethanedithiol (EDT) (82.5:5:5:5:2.5) | A universal and robust cocktail for cleaving peptides with multiple sensitive residues, including Cys(Trt). sigmaaldrich.com EDT and thioanisole act as scavengers for the trityl cation. sigmaaldrich.com |

| Standard TFA/Scavenger Mix | TFA / Triisopropylsilane (B1312306) (TIS) / Water (95:2.5:2.5) | A common, less odorous mixture suitable for many peptides. TIS is a very effective scavenger for the trityl cation, reducing it to the inert triphenylmethane. sigmaaldrich.combachem.com |

| TFA/EDT | TFA / Ethanedithiol (EDT) (95:5) | Specifically useful for peptides containing multiple Cys(Trt) residues, as EDT helps maintain the reduced state of the cysteine thiol. sigmaaldrich.com |

| This interactive table details common cleavage and deprotection cocktails used in SPPS for peptides containing Cys(Trt). |

Optimized Stepwise Elongation Protocols Incorporating this compound

Applications in Solution-Phase Peptide Synthesis (LPPS)

Liquid-phase peptide synthesis (LPPS), or solution-phase synthesis, involves carrying out all reactions in a homogeneous solution. This method is particularly suitable for large-scale production and for the synthesis of protected peptide fragments that can be purified at intermediate stages. google.com

Fragment condensation is a powerful LPPS strategy where smaller, fully protected peptide segments are synthesized and purified independently before being joined together. This approach minimizes the number of repetitive coupling and deprotection steps on a single large molecule, often improving the purity and yield of the final product.

A peptide fragment ending with a C-terminal Boc-Cys(Trt) residue can be activated and coupled to the N-terminus of another fragment. While this compound can be used directly, it is more common to activate the carboxylic acid of a fragment like Boc-Peptide-Cys(Trt)-OH in situ or convert it to an active ester just before the coupling step. A notable example is found in the synthesis of Octreotide, where a dipeptide fragment, Boc-D-Phe-Cys(Trt)-OH, is condensed with a larger tetrapeptide fragment. google.com The coupling is achieved by activating the C-terminal cysteine's carboxyl group, allowing it to react with the N-terminal amine of the other fragment in solution. google.com

For the construction of very large or complex peptides, multiple protected segments can be assembled in a convergent synthesis. A fragment containing Boc-Cys(Trt) can serve as a key building block in these strategies.

An illustrative multi-segment coupling strategy is the synthesis of Octreotide via a [6+2] fragment condensation. google.com In this process:

A hexapeptide acid, Boc-D-Phe-Cys(Trt)-Phe-D-Trp-Lys(Boc)-Thr-OH, is prepared. This itself can be the product of a [2+4] fragment condensation. google.com

A separate dipeptide alcohol, H-Cys(Trt)-Thr-OL, is also synthesized. google.com

The hexapeptide acid is activated and coupled with the dipeptide alcohol to form the full protected linear octapeptide. google.com

Finally, a global deprotection step using a TFA cocktail removes the Boc and Trt groups, followed by oxidative cyclization to yield the final product. google.com

This approach allows for the purification of intermediates, ensuring that high-purity segments are used for the final, crucial coupling steps, which is a significant advantage for producing complex therapeutic peptides.

Fragment Condensation Strategies Employing this compound

Comparative Analysis of SPPS and LPPS Methodologies Incorporating this compound

In SPPS, the peptide chain is assembled step-by-step while anchored to an insoluble polymer resin. bachem.com This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing. bachem.com Conversely, LPPS involves the synthesis of the peptide entirely in a solution, which necessitates more complex purification techniques like crystallization or chromatography after each step. bachem.comgoogle.com

A detailed comparative analysis of these two methodologies when utilizing this compound reveals distinct advantages and limitations for each.

Process Efficiency and Yield

Liquid-Phase Peptide Synthesis (LPPS), while traditionally more time-consuming due to multi-step workups, can be highly efficient for the synthesis of short peptides and peptide fragments. bioduro.comresearchgate.net For large-scale manufacturing, LPPS can sometimes offer higher yields as the reaction conditions in a homogeneous solution can be more finely controlled, and issues like incomplete swelling of a resin are avoided. google.com Recent advancements in LPPS have focused on improving its speed, with some protocols achieving peptide bond formation in minutes. mdpi.com

Purity and Side Reactions

The purity of the final peptide is a critical parameter. A significant challenge during the incorporation of cysteine is the risk of racemization at the α-carbon, particularly during the activation step. nih.gov The use of the bulky Trityl (Trt) protecting group on the cysteine side chain is known to help mitigate this side reaction. nih.gov

In SPPS, while the process is generally efficient, the repetitive nature of the coupling and deprotection cycles can lead to the accumulation of deletion sequences and other impurities, especially for longer peptides. bachem.com This can complicate the final purification of the crude product. bachem.com For cysteine-containing peptides, base-mediated activation methods used in SPPS can increase the risk of racemization. nih.gov

LPPS allows for the purification and characterization of intermediate fragments. This segmental approach can lead to a final product of very high purity, as impurities can be removed at multiple stages. The synthesis of the peptide drug Octreotide, which involves cysteine residues protected with Trt groups, has been successfully demonstrated via LPPS, highlighting its capacity for producing pure products. google.com

Scalability and Cost-Effectiveness

For large-scale industrial production, both cost and scalability are paramount. LPPS is often considered more cost-effective for the large-scale synthesis of shorter peptides because it generally requires a lower excess of reagents and generates less solvent waste compared to SPPS. bachem.comgoogle.com The infrastructure for classical solution chemistry is often more readily available for large-scale operations. google.com

SPPS, on the other hand, faces challenges regarding sustainability and cost at a large scale, primarily due to the significant quantities of solvents and excess reagents required for each coupling and washing step. bachem.comacs.org However, the high level of automation and the development of standardized Good Manufacturing Practice (GMP) protocols make SPPS a highly adaptable and scalable platform for a wide range of therapeutic peptides. bioduro.com Hybrid approaches, which involve synthesizing peptide fragments via SPPS and then ligating them in solution, are increasingly used to combine the advantages of both methods for producing very long peptides or proteins. rsc.org

Handling of Complex and Hydrophobic Peptides

Certain peptide sequences, particularly those that are hydrophobic or prone to forming secondary structures, can cause significant problems during synthesis. In SPPS, these sequences can lead to aggregation on the resin, hindering reagent access and leading to incomplete reactions and low yields. bioduro.com

LPPS can offer an advantage in these cases, as the peptide remains in solution, potentially preventing the severe aggregation seen on a solid support. bioduro.com By carefully selecting solvents, it is possible to maintain the solubility of the growing peptide chain, facilitating a more successful synthesis of these challenging sequences. rsc.org

The following table provides a summary of the comparative analysis between SPPS and LPPS incorporating this compound:

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |

| Principle | Peptide is anchored to an insoluble polymer resin. bachem.com | All reaction steps occur in solution. bachem.com |

| Process | Highly automated, rapid cycles of coupling and deprotection. bioduro.com | Often involves manual, multi-step processes for each coupling and purification. google.com |

| Purification | Simplified; by-products removed by filtration and washing of the resin. bachem.com | More complex; often requires chromatography or crystallization after each step. google.com |

| Efficiency | Generally more efficient for long peptides and high-throughput synthesis. bioduro.com | Advantageous for short peptides or peptide fragments. bioduro.com |

| Scalability | Highly adaptable for large-scale GMP production due to automation. bioduro.com | Often more cost-effective for large-scale production of short peptides. google.com |

| Purity | Risk of accumulating deletion sequences; potential for racemization. bachem.comnih.gov | Allows for purification of intermediates, potentially leading to higher final purity. google.com |

| Reagent Use | Typically requires a large excess of reagents and solvents. bachem.com | Uses a moderate excess of reactants, leading to less waste. bachem.com |

| Challenges | Peptide aggregation on the resin for "difficult" sequences. bioduro.com | Solubility issues for peptides longer than ~10 amino acids. bachem.com |

Investigation of Side Reactions and Their Mitigation in Boc Cys Trt Osu Synthesis

Thiol-Related Side Reactions and Preventative Measures

The high nucleophilicity of the cysteine thiol group makes it susceptible to various undesirable reactions, even when protected. biosynth.com Protection is essential to prevent side reactions like disulfide formation, acylation, and alkylation during peptide synthesis. biosynth.comrsc.org

Oxidation of the cysteine thiol is a primary concern. The deprotonated form, the thiolate anion (Cys-S⁻), is highly reactive. rsc.org The oxidation can proceed through several pathways, often initiated by atmospheric oxygen or residual oxidizing agents, leading to a variety of by-products.

Disulfide Bond Formation : The most common oxidation product is the disulfide dimer, cystine. This occurs via the coupling of two thiyl radicals (RS•) or by the reaction of a thiolate with an already oxidized cysteine derivative like sulfenic acid. whiterose.ac.ukmdpi.com This can lead to undesired homo- or heterodimers of the target peptide. mdpi.compreprints.org

Stepwise Oxidation : The thiol can be oxidized to progressively higher oxidation states. The initial product is sulfenic acid (R-SOH), which is highly reactive. Further oxidation yields sulfinic acid (R-SO₂H) and, ultimately, sulfonic acid (R-SO₃H). acs.org Each of these species can potentially react with other nucleophiles in the peptide chain, leading to complex product mixtures. rsc.org

Preventative measures primarily involve performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) and using degassed, peroxide-free solvents to minimize exposure to oxygen. sigmaaldrich.com

Even with the S-trityl protecting group, the cysteine thiol can become a reactive site. Premature deprotection, even to a small extent, can expose the highly nucleophilic free thiol.

S-Alkylation : The liberated thiol can react with carbocations generated during the synthesis, particularly during the final cleavage step. For instance, tert-butyl cations, released from Boc groups or tert-butyl-based side-chain protecting groups, can alkylate the thiol to form S-tert-butyl-cysteine. peptide.comacs.org

S-Acylation : If the thiol is deprotected during a coupling step, it can compete with the N-terminal amine as a nucleophile, leading to acylation by the activated carboxylic acid of the incoming amino acid. This results in the formation of a thioester linkage and a branched peptide by-product.

The primary preventative measure is the use of a stable thiol-protecting group like trityl. biosynth.com Ensuring complete coupling reactions and using appropriate scavengers during deprotection steps are also crucial to minimize the availability of alkylating and acylating species. peptide.com

Mechanistic Studies of Cysteine Thiol Oxidation Pathways

Carbocation Scavenging during Acidolytic Deprotection Procedures

The removal of the acid-labile trityl group from cysteine, along with other protecting groups like Boc, is typically achieved with strong acids such as trifluoroacetic acid (TFA). researchgate.netsigmaaldrich.com This process generates stable trityl carbocations (Trt⁺), which are potent electrophiles that can irreversibly modify other sensitive residues in the peptide chain. peptide.comresearchgate.net

Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by trityl cations. sigmaaldrich.comsigmaaldrich.com

Tryptophan : The indole (B1671886) ring of tryptophan is highly susceptible to electrophilic attack by the trityl cation. This reaction leads to the formation of Trp(Trt) adducts, which can be difficult to separate from the desired peptide. sigmaaldrich.comthermofisher.com The use of an N-indole Boc protecting group on tryptophan, Fmoc-Trp(Boc)-OH, can suppress this side reaction. sigmaaldrich.com

Methionine : The thioether side chain of methionine can be alkylated by the trityl cation, forming a sulfonium (B1226848) ion. This modification alters the charge and structure of the peptide. Furthermore, methionine is prone to oxidation to methionine sulfoxide (B87167) during cleavage, a reaction that can be minimized by working under an inert atmosphere and using specific scavengers. sigmaaldrich.comsigmaaldrich.com

These by-products are typically characterized by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), where they appear as distinct peaks with corresponding mass increases. elifesciences.org

To prevent the deleterious effects of carbocations, "scavengers" are added to the cleavage cocktail. sigmaaldrich.com These are nucleophilic reagents that efficiently trap electrophilic species like the trityl cation. researchgate.netresearchgate.net The choice and concentration of scavengers are optimized based on the peptide sequence and the protecting groups used.

Common scavengers and their mechanisms are summarized below:

| Scavenger | Mechanism of Action / Target | Typical Concentration | Reference |

| Triisopropylsilane (B1312306) (TIS) | Acts as a hydride donor to reduce the carbocation (e.g., Trt⁺) to a neutral species (triphenylmethane). researchgate.netnih.gov It is a highly effective scavenger for trityl and other carbocations. researchgate.net | 1-5% | researchgate.netsigmaaldrich.com |

| Water (H₂O) | Acts as a nucleophile to trap carbocations, particularly tert-butyl cations, forming tert-butanol. wpmucdn.com | 2.5-5% | wpmucdn.com |

| 1,2-Ethanedithiol (EDT) | A soft nucleophile that is highly effective at scavenging trityl cations and assists in the removal of the Trt group. sigmaaldrich.comwpmucdn.com It also helps prevent tryptophan oxidation. sigmaaldrich.com | 1-2.5% | sigmaaldrich.comwpmucdn.com |

| Thioanisole (B89551) | Scavenges carbocations and helps prevent oxidation of methionine. wpmucdn.com It is also effective in cleaving benzyl-based protecting groups. wpmucdn.com | 5% | wpmucdn.com |

| Phenol | Offers protection to tyrosine and tryptophan residues from alkylation. sigmaaldrich.com | 5% | sigmaaldrich.com |

A widely used general-purpose cleavage cocktail is a mixture of TFA/TIS/water (95:2.5:2.5), which is effective for many sequences. sigmaaldrich.com For peptides containing multiple sensitive residues like Cys, Met, and Trp, more complex and potent cocktails like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary. sigmaaldrich.com

Characterization of Alkylated By-products with Acid-Sensitive Residues (e.g., Tryptophan, Methionine)

Analysis of Aspartimide Formation and β-Elimination in Cysteine-Containing Peptide Sequences

Certain side reactions are highly dependent on the peptide sequence and can be particularly problematic when cysteine is present.

Aspartimide Formation : This intramolecular side reaction occurs at Asp-Xxx sequences, where Xxx is an amino acid like Gly, Ser, Asn, or Cys. researchgate.net Under basic or acidic conditions, the backbone amide nitrogen of the Xxx residue can attack the side-chain carbonyl of the preceding aspartate, forming a five-membered succinimide (B58015) ring (aspartimide). nih.govnih.gov This intermediate can then hydrolyze to form not only the desired α-aspartyl peptide but also the isomeric and difficult-to-separate β-aspartyl peptide. nih.gov The presence of a Cys residue adjacent to Asp can influence the rate of this side reaction. researchgate.net

β-Elimination : Cysteine residues, particularly at the C-terminus, can undergo base-catalyzed β-elimination. researchgate.netcsic.es During Fmoc deprotection with piperidine, the base can abstract the α-proton of the cysteine residue. This is followed by the elimination of the protected thiol side chain to form a dehydroalanine (B155165) (Dha) intermediate. researchgate.net This reactive α,β-unsaturated system can then be attacked by piperidine, leading to the formation of a piperidinyl-alanine adduct, a significant and irreversible modification. researchgate.netrsc.org Using a sterically hindered protecting group like trityl can help minimize this side reaction. researchgate.net

Mitigation strategies for these sequence-dependent side reactions often involve using specialized dipeptide building blocks or modifying synthesis conditions, such as using weaker bases or lower temperatures during Fmoc deprotection. researchgate.netrsc.org

Advanced Techniques for Controlling Stereochemical Integrity throughout Synthesis

The maintenance of stereochemical integrity at the α-carbon is a paramount concern in peptide synthesis. For cysteine derivatives, and particularly for N-Boc-S-trityl-L-cysteine (Boc-Cys(Trt)-OH) and its activated esters like Boc-Cys(Trt)-OSu, this challenge is significantly amplified. The inherent electronic properties of the cysteine side chain render the α-proton unusually acidic and thus susceptible to base-catalyzed epimerization. google.comnih.gov This can lead to the formation of the undesired D-diastereomer, compromising the purity, structure, and biological activity of the final peptide. Consequently, advanced strategies are required to mitigate racemization during the synthesis and coupling of this compound.

Research has focused on several key areas to control stereochemical purity: the strategic selection of coupling reagents and bases, the development of alternative S-protecting groups, and the optimization of reaction conditions, especially in accelerated synthesis protocols.

Influence of Coupling Reagents and Reaction Conditions

The combination of coupling reagents, additives, and bases has a profound impact on the degree of racemization observed for Cys(Trt) residues. bachem.com It is well-documented that activating the carboxyl group increases the acidity of the α-proton. google.com Uronium/aminium salt-based coupling reagents such as HBTU, when used with common tertiary amine bases like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), are known to cause significant epimerization of Cys(Trt) derivatives. bachem.comgoogle.com The base facilitates the abstraction of the α-proton, leading to a planar enolate intermediate that can be re-protonated from either face, resulting in racemization.

To counter this, two primary approaches have been established: modifying the base or eliminating it altogether. Using sterically hindered or weaker bases can reduce the rate of epimerization. bachem.combachem.com However, the most effective method for minimizing racemization when coupling cysteine derivatives involves the use of carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure, under base-free conditions. google.combachem.comresearchgate.net This combination forms the active ester in situ without the need for a tertiary amine, thereby circumventing the primary pathway for base-catalyzed racemization.

| Coupling Strategy | Base | Typical Racemization Level for Cys(Trt) | Key Findings & Citations |

| Uronium/Onium Salts (e.g., HBTU) | DIEA, NMM | High | Significant epimerization is observed, especially at elevated temperatures. The Fmoc protecting group can also be labile to DIEA, leading to side reactions. bachem.comgoogle.com |

| Uronium/Onium Salts (e.g., HBTU) | Collidine, TMP | Reduced | Weaker or more hindered bases reduce the rate of α-proton abstraction, but may result in lower coupling efficiency for difficult sequences. google.combachem.combachem.com |

| Carbodiimides (e.g., DIC) + Additives (e.g., HOBt, Oxyma) | None (Base-Free) | Minimal | Considered one of the best methods to suppress racemization for Cys(Trt) derivatives by avoiding the use of a tertiary base during activation. google.combachem.comresearchgate.net |

Table 1. Comparative analysis of common coupling strategies and their impact on the stereochemical integrity of Cys(Trt) residues.

Advanced S-Protecting Groups to Suppress Racemization

A highly effective strategy to preserve stereochemical integrity involves modifying the S-protecting group itself. The trityl (Trt) group is known to contribute to the propensity for racemization. researchgate.net Research has led to the development of alternative, acid-labile S-protecting groups that possess electron-donating properties. These groups help to decrease the acidity of the α-proton, making it less susceptible to abstraction.

Groups such as 4,4′-dimethoxydiphenylmethyl (Ddm) and 4-methoxybenzyloxymethyl (MBom) have proven to be highly effective in suppressing racemization. Studies have demonstrated that when Fmoc-Cys derivatives with these protecting groups are incorporated using standard phosphonium (B103445) or uronium reagents and DIEA, the level of racemization is significantly reduced to acceptable levels (<1.0%). This effect is particularly crucial for high-temperature methods like microwave-assisted solid-phase peptide synthesis (SPPS), where Cys(Trt) is prone to extreme racemization. Another protecting group, tetrahydropyranyl (Thp), has also been reported to be superior to Trt in minimizing racemization during Fmoc/tBu strategy SPPS. researchgate.net

| S-Protecting Group | Synthesis Conditions | Racemization Level (%) | Key Findings & Citations |

| Trityl (Trt) | Conventional SPPS (HCTU/DIEA) | High | The standard Trt group leads to considerable racemization under base-catalyzed coupling conditions. |

| Trityl (Trt) | Microwave-Assisted SPPS (50/80 °C) | 10.9 / 26.6 % | Elevated temperatures dramatically increase the rate of epimerization for Cys(Trt). |

| 4-methoxybenzyloxymethyl (MBom) | Conventional SPPS (HCTU/DIEA) | 0.4 % | The electron-donating nature of the MBom group effectively suppresses racemization to acceptable levels even with standard coupling protocols. |

| 4-methoxybenzyloxymethyl (MBom) | Microwave-Assisted SPPS (50/80 °C) | 0.8 / 1.3 % | The MBom group provides significant protection against epimerization even under harsh, high-temperature microwave conditions. |

Table 2. Research findings on the effect of different S-protecting groups on cysteine racemization levels during SPPS.

Cutting Edge Research Applications and Synthetic Strategies Involving Boc Cys Trt Osu

Incorporation of Boc-Cys(Trt)-OSu into Architecturally Complex Peptides

The synthesis of architecturally complex peptides, such as those with multiple cyclic domains or intricate side-chain modifications, relies on the precise and sequential introduction of specific amino acid residues. This compound serves as a critical reagent in this context, primarily within solution-phase peptide synthesis (SPPS) and convergent strategies. lookchem.comgoogle.com The N-hydroxysuccinimide (OSu) ester is a highly reactive group that facilitates efficient peptide bond formation with the free amino group of another amino acid or peptide fragment. nih.govchemicalbook.com This reactivity makes it a valuable tool for coupling reactions. issuu.com

The dual protection scheme is central to its utility. The tert-butoxycarbonyl (Boc) group provides temporary protection for the α-amino group and is readily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA). wikipedia.orgpeptide.com The trityl (Trt) group, which protects the reactive thiol side-chain of cysteine, is also acid-labile but can be selectively retained or removed depending on the specific acid concentration and the presence of scavengers. sigmaaldrich.comresearchgate.net This differential stability is key to its application in complex syntheses.

A notable example of its application is in the synthesis of peptide hormones like octreotide. In a convergent solution-phase synthesis, protected peptide fragments are prepared and subsequently coupled. For instance, a dipeptide fragment, Boc-D-Phe-Cys(Trt)-OH, can be condensed with a larger tetrapeptide fragment to build the backbone of the final molecule. google.com The use of Boc-Cys(Trt)-OH or its activated OSu ester equivalent in these steps ensures the cysteine residue is incorporated without side reactions at its thiol group, which is crucial for subsequent cyclization and disulfide bridge formation. google.com The racemization of cysteine residues can be a significant issue during peptide synthesis; however, specific coupling conditions, such as the use of DIC/HOBt, can minimize this side reaction when using protected cysteine derivatives like Fmoc-Cys(Trt)-OH. mdpi.combachem.com

| Property | Protecting Group | Cleavage Condition | Purpose |

| N-α Protection | Boc (tert-butoxycarbonyl) | Moderate acid (e.g., TFA) wikipedia.orgpeptide.com | Temporary protection of the amino group during peptide chain elongation. |

| Side-Chain Protection | Trt (Trityl) | Stronger acid (e.g., HF) or specific TFA/scavenger cocktails sigmaaldrich.comresearchgate.net | Semi-permanent protection of the reactive thiol group of cysteine. |

| C-terminal Activation | OSu (N-hydroxysuccinimide ester) | Reaction with a primary amine | Facilitates efficient amide/peptide bond formation. nih.govchemicalbook.com |

Role in the Convergent Synthesis of Disulfide-Bridged Peptide Structures

Disulfide bridges are critical for stabilizing the tertiary structure and biological activity of many peptides and proteins. bachem.comoup.com The regioselective, or site-specific, formation of multiple disulfide bonds is a significant challenge in peptide synthesis. wikipedia.orgresearchgate.net Convergent synthesis, where protected peptide fragments are synthesized separately and then joined, is a powerful strategy for creating such complex molecules.

This compound is instrumental in strategies requiring orthogonal protection, where different protecting groups can be removed under distinct conditions. wikipedia.orgresearchgate.net A peptide fragment can be synthesized using this compound to introduce a cysteine residue whose thiol group is protected by the acid-sensitive Trt group. Other cysteine residues within the same or different fragments can be protected with groups stable to acid but removable by other means, such as the acetamidomethyl (Acm) group. bachem.comresearchgate.net

The synthetic strategy typically involves the following steps:

Fragment Synthesis : Individual peptide fragments are synthesized, incorporating cysteine residues with orthogonal protecting groups (e.g., Cys(Trt) and Cys(Acm)).

First Disulfide Bridge Formation : The Trt groups are selectively removed using mild acidolysis, exposing the free thiols. These are then oxidized to form the first disulfide bond.

Fragment Ligation & Second Deprotection : The fragments are ligated, and the second set of protecting groups (e.g., Acm) is removed using a specific reagent like mercury(II) acetate. sigmaaldrich.com

Second Disulfide Bridge Formation : The newly exposed thiols are oxidized to form the second, correctly positioned disulfide bridge.

This stepwise approach, enabled by the judicious use of building blocks like this compound in combination with other protected cysteines, prevents the random formation of incorrect disulfide isomers and is essential for obtaining the biologically active peptide in good yield. researchgate.netalbany.edu

Development of Chemically Modified Peptides and Peptidomimetics

The development of therapeutic peptides often requires chemical modifications to enhance stability, bioavailability, or potency. nih.gov Peptidomimetics, which mimic the structure of natural peptides but with altered backbones or side chains, are a key area of this research. The cysteine residue, with its unique thiol side chain, is a prime target for such modifications.

By incorporating Cys using this compound during synthesis, a reactive handle is placed at a specific position in the peptide sequence. After the peptide chain is assembled, the Trt group is removed to unmask the nucleophilic thiol group. This thiol can then undergo a variety of selective chemical reactions. For instance, thiol-ene chemistry allows for the attachment of lipid chains (lipidation) or other moieties by reacting the cysteine thiol with an alkene. frontiersin.orgnih.gov This modification can improve the peptide's interaction with cell membranes.

Furthermore, cysteine residues are central to the synthesis of lanthionines, which are thioether-bridged amino acids that can replace disulfide bonds to create more stable cyclic peptidomimetics. nih.gov The synthesis of these analogues often involves a convergent approach where a protected cysteine building block is reacted with a modified amino acid to form the thioether linkage. nih.gov The use of this compound or its derivatives in the initial fragment synthesis provides the necessary protected cysteine for these advanced chemical transformations.

Utilization in Advanced Bioconjugation and Fluorescent Probe Development Methodologies

Bioconjugation is the process of linking a peptide to another molecule, such as a protein, a drug, or a fluorescent probe. lookchem.com Site-specific conjugation is highly desirable to ensure a homogeneous product with preserved biological activity. While N-hydroxysuccinimide esters are well-known for reacting with primary amines (like the N-terminus or lysine (B10760008) side chains), this can lead to heterogeneous labeling on proteins with multiple lysines. nih.gov

The thiol group of cysteine offers a more selective target for conjugation. frontiersin.org A common strategy involves synthesizing a peptide using a building block like this compound. After synthesis and purification, the Trt group is cleaved to expose a single, highly reactive thiol group. This thiol can then be selectively targeted with maleimide-functionalized molecules, including fluorescent dyes, PEG chains, or other reporter groups. lookchem.combeilstein-journals.org This two-step process—incorporation of a protected cysteine followed by site-specific reaction at the deprotected thiol—is a cornerstone of modern bioconjugation.

For example, a peptide designed to study protein-protein interactions can be synthesized with a Cys residue, which is then labeled with a fluorescent probe. frontiersin.org This allows researchers to track the peptide's location and binding events within a biological system. The reliability of incorporating the protected cysteine using reagents like this compound is fundamental to the success of these methodologies.

| Method | Target Residue | Reagent Chemistry | Application |

| Amine Labeling | Lysine, N-terminus | NHS Ester nih.gov | General protein labeling, can be non-specific. |

| Thiol-Specific Labeling | Cysteine | Maleimide, Thiol-ene frontiersin.orglookchem.com | Site-specific attachment of probes, drugs, PEG chains. |

Integration into Novel Convergent Synthetic Schemes for Large Biomolecules

The total chemical synthesis of large proteins remains a significant challenge, often overcome by convergent strategies that piece together smaller, more manageable peptide fragments. bachem.com Native Chemical Ligation (NCL) is a premier convergent method that allows for the chemoselective joining of two unprotected peptide fragments in aqueous solution. researchgate.net The reaction occurs between a fragment with a C-terminal thioester and another fragment possessing an N-terminal cysteine residue, forming a native peptide bond at the ligation site. researchgate.netnih.gov

This compound plays a crucial role in preparing the necessary N-terminal cysteine fragments for NCL. A peptide segment can be synthesized via solid-phase or solution-phase methods, with this compound (or its corresponding acid, Boc-Cys(Trt)-OH) used to place the cysteine at the N-terminus. nih.gov Following the synthesis of this fragment, all protecting groups, including the N-terminal Boc and the side-chain Trt, are removed. This yields a fully deprotected peptide with the essential N-terminal cysteine required for the NCL reaction.

This combination of synthesis techniques—using protected building blocks like this compound to create fragments, followed by their ligation via NCL—has enabled the synthesis of functional proteins that would be difficult to produce through other means. researchgate.net A notable application is the creation of hydrogels for biomedical purposes, where multi-arm PEG molecules functionalized with N-terminal cysteine peptides (prepared using Boc-Cys(Trt)-OH) are cross-linked via NCL with other reactive macromonomers. nih.gov

Analytical and Characterization Techniques in Boc Cys Trt Osu Research

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both the purification of Boc-Cys(Trt)-OSu and for monitoring the progress of reactions in which it is a reactant. These methods separate components of a mixture based on their differential distribution between a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound and related peptide intermediates. rsc.orgwiley-vch.dersc.org Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging a nonpolar stationary phase and a polar mobile phase. rsc.org

In a typical application, the purity of a synthesized peptide or the progress of a coupling reaction involving this compound can be monitored by injecting a small sample of the reaction mixture into the HPLC system. google.com The separation is commonly achieved using a C18 column with a gradient elution system, often involving acetonitrile (B52724) and water, both containing a small percentage of an acid like trifluoroacetic acid (TFA) to improve peak shape. google.com Detection is frequently carried out using a UV detector, as the peptide bonds and aromatic residues absorb light at specific wavelengths, typically 220 nm and 280 nm. google.com

For preparative applications, the conditions are scaled up to isolate larger quantities of the desired product. For instance, the purification of a product synthesized using this compound was achieved using a Phenomenex Synergi 4µ Polar RP 80A HPLC column. rsc.orgnih.gov The fractions corresponding to the desired peak are collected, and the solvent is removed to yield the purified compound. rsc.org The purity of the final product is then confirmed by analytical RP-HPLC, with purities often exceeding 95%. wiley-vch.dersc.org

Table 1: Representative HPLC Conditions for Analysis of this compound and Related Compounds

| Parameter | Condition | Reference |

| Column | Vydac C18 widepore (30nm pores, 5μm particles), 250x4.6mm | google.com |

| Phenomenex Synergi 4µ Polar RP 80A, 250 x 21.2 mm | rsc.orgnih.gov | |

| Mobile Phase | Acetonitrile/0.1% trifluoroacetic acid | google.com |

| Gradient | Linear gradient (e.g., 0-24% acetonitrile over 17 minutes) | google.com |

| Flow Rate | 1.0 ml/min (analytical) | google.com |

| Detection | 220 nm (peptide bonds), 280 nm (aromatic amino acids) | google.com |

Mass Spectrometry for Product Identification and By-product Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of this compound and for identifying any by-products formed during its synthesis or subsequent reactions. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing large and thermally labile molecules like peptides and protected amino acids. wiley-vch.de In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer.

ESI-MS is frequently coupled with HPLC (LC-MS) to provide both separation and mass identification in a single run. This combination is invaluable for analyzing complex reaction mixtures and for confirming the identity of purified products. wiley-vch.de For example, the identity of peptides synthesized using the Fmoc-strategy, which can involve Boc-Cys(Trt)-OH, is routinely confirmed by ESI-mass spectrometry. wiley-vch.de

Time-of-Flight Mass Spectrometry (TOF-MS) for High-Resolution Analysis

Time-of-Flight Mass Spectrometry (TOF-MS) is a type of mass spectrometry in which an ion's mass-to-charge ratio is determined by measuring the time it takes for it to travel a known distance in a field-free region. rsc.org TOF-MS analyzers are known for their high mass accuracy and resolution, making them ideal for the precise determination of molecular weights and for distinguishing between compounds with very similar masses. rsc.org

In the context of this compound research, TOF-MS, often coupled with ESI, is used for high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the synthesized compounds. rsc.org For instance, intact-protein mass spectra can be collected via HPLC-ESI on a Bruker microTOF instrument to analyze proteins and peptides. rsc.org This level of precision is crucial for verifying the successful synthesis of the target molecule and for identifying any unexpected side products.

Spectroscopic Techniques for Comprehensive Structural Elucidation in Synthetic Studies

While mass spectrometry provides information about the molecular weight and elemental composition, spectroscopic techniques are essential for the detailed structural elucidation of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool in this regard.

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. This data allows for the confirmation of the presence of the Boc, trityl, and succinimidyl ester groups and their correct connectivity. For instance, the characteristic signals for the tert-butyl protons of the Boc group and the aromatic protons of the trityl group would be expected in the ¹H NMR spectrum.

Electrophoretic Methods for Peptide Analysis and Homogeneity Determination

While HPLC is the dominant technique for purity assessment, electrophoretic methods can also be employed, particularly for the analysis of peptides synthesized using this compound. Capillary electrophoresis (CE), for instance, separates molecules based on their charge and size. It can be a powerful tool for assessing the homogeneity of a peptide sample and for detecting impurities that may not be resolved by HPLC. In some cases, CE can be coupled with mass spectrometry (CE-MS) for further characterization.

Table 2: Summary of Analytical Techniques for this compound Research

| Technique | Application | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, reaction monitoring, purification | Retention time, peak area (purity), separation of components |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Molecular weight determination, product identification | Mass-to-charge ratio, confirmation of molecular formula |

| Time-of-Flight Mass Spectrometry (TOF-MS) | High-resolution mass analysis, accurate mass measurement | Precise mass-to-charge ratio, elemental composition |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Chemical shifts, coupling constants (connectivity of atoms) |

| Capillary Electrophoresis (CE) | Homogeneity determination, analysis of charged species | Electrophoretic mobility, separation based on charge and size |

Q & A

Basic Research Questions

Q. What are the standard protocols for incorporating Boc-Cys(Trt)-OSU into solid-phase peptide synthesis (SPPS)?

- Methodology : this compound is typically used in SPPS for cysteine residue incorporation. The OSU ester reacts with the N-terminal amine of the growing peptide chain under mildly basic conditions (pH 7–8). Protocols often recommend using DMF or DCM as solvents and coupling agents like DIPEA. The Trt group protects the thiol during synthesis, requiring TFA-based deprotection post-synthesis .

- Key Considerations : Monitor coupling efficiency via Kaiser tests or HPLC. Ensure anhydrous conditions to prevent premature hydrolysis of the OSU ester.

Q. How should this compound be stored to maintain stability, and what purity thresholds are critical for reproducibility?

- Methodology : Store at ≤–20°C in airtight, desiccated containers to prevent moisture absorption and oxidation. Purity (>95%) should be verified via HPLC or NMR prior to use, as impurities (e.g., free cysteine or hydrolyzed byproducts) can derail synthesis .

- Data Interpretation : Compare retention times in HPLC with reference standards or analyze NMR peaks (e.g., tert-butyl group at ~1.4 ppm) to confirm integrity .

Q. What analytical techniques are essential for characterizing peptides synthesized with this compound?

- Methodology : Use LC-MS for molecular weight confirmation and NMR (¹H/¹³C) to verify backbone structure and side-chain protection. Post-deprotection, Ellman’s assay can quantify free thiol groups to assess Trt removal efficiency .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized while minimizing racemization in sensitive peptide sequences?

- Methodology : Racemization risk increases with prolonged coupling times or elevated temperatures. Optimize by:

- Using HOBt/DIC as coupling additives to accelerate reaction kinetics.

- Conducting trials at 0–4°C for thermally unstable sequences.

- Analyzing diastereomer formation via chiral HPLC or CD spectroscopy .

- Data Contradiction Analysis : Conflicting reports on racemization rates may arise from solvent choice (e.g., DMF vs. NMP) or base concentration; replicate studies under controlled variables to isolate factors .

Q. What strategies enable selective deprotection of the Trt group from this compound-derived peptides without cleaving the Boc moiety?

- Methodology : Trt is acid-labile (TFA/scavenger systems), while Boc requires stronger acids (e.g., HCl/dioxane). Use stepwise deprotection:

Treat with TFA (95%, 2–4 h) to remove Trt.

Confirm thiol liberation via Ellman’s assay before Boc removal.

- Troubleshooting : If Boc cleavage occurs prematurely, reduce TFA concentration to 50% and monitor reaction kinetics via LC-MS .

Q. How can researchers resolve contradictions in literature regarding this compound’s stability under varying solvent systems?

- Methodology : Design a stability study comparing hydrolysis rates in DMF, DCM, and THF using:

- Accelerated aging tests (e.g., 40°C/75% RH).

- Quantify degradation via HPLC area-under-curve (AUC) analysis.

Q. What experimental designs are effective for identifying side reactions (e.g., disulfide scrambling) during this compound-mediated synthesis?

- Methodology : Use redox buffers (e.g., GSH/GSSG) during deprotection to stabilize free thiols. Analyze by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products